An In-Depth Technical Guide to 4-(4-Methylpiperazine-1-carbonyl)benzonitrile: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 4-(4-Methylpiperazine-1-carbonyl)benzonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Piperazine-Containing Scaffolds
In the landscape of contemporary medicinal chemistry, the piperazine moiety stands out as a privileged scaffold, frequently incorporated into the core structures of a diverse range of therapeutic agents.[1] Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker connecting different pharmacophoric elements. This guide focuses on a particularly valuable derivative, 4-(4-Methylpiperazine-1-carbonyl)benzonitrile, a bifunctional building block that offers a strategic entry point for the synthesis of complex, biologically active molecules. Its structure, featuring a reactive N-acylpiperazine unit and a versatile benzonitrile group, makes it a sought-after intermediate in the construction of novel drug candidates.
Physicochemical Properties: A Foundation for Synthetic Application
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. While detailed experimental data for 4-(4-Methylpiperazine-1-carbonyl)benzonitrile is not extensively documented in publicly available literature, its core properties can be summarized as follows:
| Property | Value | Source |
| CAS Number | 623313-43-3 | [2] |
| Molecular Formula | C₁₃H₁₅N₃O | [2] |
| Molecular Weight | 229.28 g/mol | [2] |
| Appearance | Solid (predicted) | [2] |
| SMILES | CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N | [3] |
| InChI Key | LROHRAWHVXIYAH-UHFFFAOYSA-N | [2] |
Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in scientific literature. Commercial suppliers note that analytical data is not routinely collected for this compound.[2]
Synthesis and Reactivity: A Practical Approach
The most direct and logical synthetic route to 4-(4-Methylpiperazine-1-carbonyl)benzonitrile is the amide coupling of 4-cyanobenzoyl chloride with 1-methylpiperazine. This reaction is a standard transformation in organic synthesis and is generally high-yielding.
Conceptual Synthesis Workflow
The synthesis can be conceptually broken down into two main stages: the preparation of the acyl chloride and the subsequent amide bond formation.
Caption: Generalized workflow for the synthesis of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile.
Experimental Protocol: Synthesis of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile
This protocol is based on established methods for the acylation of secondary amines with acyl chlorides.[4]
Step 1: Preparation of 4-Cyanobenzoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzoic acid (1 equivalent).[5]
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (approximately 1.2-1.5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[5]
-
Heat the reaction mixture to reflux (typically around 70-80 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[5]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 4-cyanobenzoyl chloride is a moisture-sensitive solid and should be used immediately or stored under anhydrous conditions.[6]
Step 2: Amide Coupling
-
In a separate flask under an inert atmosphere, dissolve 1-methylpiperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the 4-cyanobenzoyl chloride (1 equivalent) from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the cooled solution of 1-methylpiperazine.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-(4-Methylpiperazine-1-carbonyl)benzonitrile.
Reactivity and Chemical Transformations
The two primary functional groups of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile, the benzonitrile and the N-methylpiperazine moiety, offer distinct opportunities for further chemical modifications.
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The Benzonitrile Group: The nitrile group is a versatile functional handle that can undergo a variety of transformations, including:
-
Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Reduction to a primary amine (benzylamine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cycloaddition Reactions: Participation in [3+2] cycloaddition reactions to form five-membered heterocyclic rings.
-
-
The N-Methylpiperazine Moiety: The tertiary amine of the piperazine ring can be involved in:
-
Salt Formation: Reaction with acids to form quaternary ammonium salts, which can enhance aqueous solubility.
-
Oxidation: Oxidation to form an N-oxide.
-
Applications in Drug Discovery and Medicinal Chemistry
4-(4-Methylpiperazine-1-carbonyl)benzonitrile serves as a valuable building block for the synthesis of a wide array of biologically active compounds. The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and antifungal agents. The benzonitrile group can act as a key pharmacophoric element or be transformed into other functional groups to modulate the biological activity of the final compound.
Illustrative Synthetic Application
The following diagram illustrates how 4-(4-Methylpiperazine-1-carbonyl)benzonitrile can be utilized as a key intermediate in the synthesis of a hypothetical drug candidate.
Caption: A hypothetical synthetic pathway utilizing 4-(4-Methylpiperazine-1-carbonyl)benzonitrile.
Conclusion
4-(4-Methylpiperazine-1-carbonyl)benzonitrile is a strategically important building block in modern organic synthesis and drug discovery. Its bifunctional nature provides a robust platform for the introduction of the valuable N-methylpiperazine and benzonitrile moieties into complex molecular architectures. A solid understanding of its synthesis, reactivity, and potential applications empowers researchers to leverage this versatile intermediate in the design and construction of the next generation of therapeutic agents.
References
-
Electronic Supplementary Information for a relevant article. The Royal Society of Chemistry. Available from: [Link]
-
PubChemLite. 4-(4-methylpiperazine-1-carbonyl)benzonitrile (C13H15N3O). Available from: [Link]
- Google Patents. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
-
Chemdad. 4-Cyanobenzoyl chloride. Available from: [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)benzonitrile. Available from: [Link]
-
MedChemExpress. Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]-...]. Available from: [https://www.medchemexpress.com/search.html?q=Benzonitrile,4-[
-
Musumeci, F., et al. (2022). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemMedChem. Available from: [Link]
-
Kamal, A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. Available from: [Link]
-
ResearchGate. Studies on Some New Type of Transition Metal 4-Methyl-Piperazine-1-Carbodithioate Complexes. Available from: [Link]
-
CAS Standard Network. 1000932-49-9_4-(4-methylpiperazine-1-carbonyl)benzonitrile standard. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Guide to 4-Cyanobenzoyl Chloride for Chemical Synthesis. Available from: [Link]
-
Sgarlata, C., et al. (2022). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemMedChem. Available from: [Link]
-
DergiPark. Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Available from: [Link]
- Google Patents. US2905673A - Method for preparing 1-methylpiperazine.
-
Yurttaş, L., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules. Available from: [Link]
-
NIST. Benzonitrile, 4-methyl-. Available from: [Link]
-
Wang, Y., et al. (2018). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Available from: [Link]
-
Dayalan, A., et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available from: [Link]in/user/journal/viewarticle.aspx?ArticleID=19_7_1)
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. 4-[(4-Methylpiperazin-1-yl)carbonyl]benzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 4-(4-methylpiperazine-1-carbonyl)benzonitrile (C13H15N3O) [pubchemlite.lcsb.uni.lu]
- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 5. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Cyanobenzoyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
